molecular formula C7H5Cl2N3 B1327138 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-67-5

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1327138
CAS RN: 90213-67-5
M. Wt: 202.04 g/mol
InChI Key: WIROGLUDZOMAPT-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are heterocyclic aromatic organic compounds containing a pyrrolo ring fused to a pyrimidine ring. These compounds are of significant interest due to their potential biological activities and their use as intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolopyrimidine compounds involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions for further functionalization . Another example is the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials through cyclization and chloridization .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by the presence of fused aromatic rings, which can be almost coplanar, as observed in the crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride . The planarity of the rings contributes to the stability of the compound and can influence its interaction with biological targets.

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents onto the pyrimidine ring. For example, the nucleophilic displacement of a bromomethyl group with different nucleophiles was used to synthesize a range of substituted pyrido[2,3-d]pyrimidines . Additionally, the reactivity of the pyrrolopyrimidine scaffold can be exploited to generate substituted or fused pyrimidine derivatives, as demonstrated by the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one with different amine nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure and substituents. For instance, the lipophilicity and cell penetration of these compounds can be correlated with their calculated log P values, as observed in the study of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines, where compounds with higher log P values showed better cell penetration . The crystal structure of these compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and potential biological interactions .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Saxena et al. (1988) explored the synthesis of various 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including compounds related to 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Their research evaluated these compounds for antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The most active compounds showed slight activity and cytotoxicity, with a slightly higher activity against HCMV compared to acyclovir, though they were inactive against HSV-1 (Saxena et al., 1988).

Interaction with Glycine Esters

Zinchenko et al. (2018) investigated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Their study yielded previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlighted the reaction features depending on the reactants ratio and suggested prospects for synthesizing potential biologically active compounds from these derivatives (Zinchenko et al., 2018).

Optical Properties and Fluorescence Enhancement

Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines, demonstrating the ability to tune the energy of frontier orbitals and the fluorescence quantum yield. Their study showed that these compounds with electron-donating groups exhibited intramolecular charge transfer character of the excited states, enhancing fluorescence quantum yield up to 73% (Bucevičius et al., 2015).

Synthesis Related to Methylated Guanosines

Cheng et al. (1997) synthesized analogs of nucleoside Q that are methylated similarly to some naturally occurring methylated guanosines. This synthesis involved 5-substituted 2 amino-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidin-4-ones derived from 5-cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. These compounds are important in understanding the role of methylated guanosines in biological processes (Cheng et al., 1997).

Large-Scale Synthesis for Pharmaceutical Applications

Fischer and Misun (2001) presented a short and efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, starting from basic compounds like alanine and malononitrile. This synthesis, notable for its ecological and economical efficiency, is significant for the large-scale production of pharmaceutically active pyrrolo[2,3-d]pyrimidines (Fischer & Misun, 2001).

Glycosylation and Selective Halogen Exchange

Seela and Driler (1984) researched the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to the formation of various nucleosides. This work focused on selective halogen exchange reactions and the influence of glyconic protecting groups on the reactivity of the aglycone. It contributes to the understanding of nucleoside synthesis and potential applications in medicinal chemistry (Seela & Driler, 1984).

Synthesis of Tricyclic Purine Analogues

Williams and Brown (1995) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potential precursors for tricyclic ring systems, which are analogues of purines. Their work sheds light on the synthesis of compounds with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Williams & Brown, 1995).

Future Directions

The future directions for the research on “2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further investigation of their antiviral properties, particularly against flaviviruses like ZIKV and DENV . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROGLUDZOMAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649401
Record name 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

90213-67-5
Record name 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90213-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3.00 g, 16.0 mmol) in anhydrous tetrahydrofuran (45 mL) was cooled to 0° C. and treated with a 60% dispersion of sodium hydride in mineral oil (0.83 g, 20.8 mmol). The reaction was stirred at 0° C. for 20-30 min. The reaction was then treated with iodomethane (3.65 g, 1.6 mL, 25.7 mmol), and the reaction stirred at room temperature overnight. The reaction was diluted with a saturated aqueous ammonium chloride solution (50 mL) and water (50 mL) and was extracted with a 10% methanol in methylene chloride solution (4×50 mL). The combined organic layers were dried over magnesium sulfate, filtered and rinsed with methylene chloride, and concentrated in vacuo onto Celite®. Flash chromatography (80 g silica gel column, 0-15% ethyl acetate/hexanes) afforded 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine as a light yellow solid (2.39 g, 74.1%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.81 (s, 3H) 6.70 (d, J=3.51 Hz, 1H) 7.76 (d, J=3.51 Hz, 1H). LC-MS calcd. for C7H6Cl2N3 [(M+H)+] 202, obsd. 202.0.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Song, L Lou, G Fan, L Liu, Y Ge, H Liu… - European Journal of …, 2023 - Elsevier
Oncogene KRAS plays predominant roles in human cancers by regulating cell proliferation, differentiation, and migration. Recent progress revealed that directly target KRAS G12C with …
Number of citations: 7 www.sciencedirect.com
Y Zhang, L Gao - Chemical Biology & Drug Design, 2023 - Wiley Online Library
Glioma is an aggressive type of brain malignancy responsible for significant morbidity and mortality. In the current scenario, epidermal growth factor receptor (EGFR) kinases targeted …
Number of citations: 2 onlinelibrary.wiley.com
R Guo, M Cui, X Li, M Wu, F Xu, Y Zhang… - European Journal of …, 2023 - Elsevier
The type 2 small conductance Ca 2+ -activated K + channels (SK2) have been considered as one of the most promising therapeutic targets for spinocerebellar ataxias type 2 (SCA2) by …
Number of citations: 1 www.sciencedirect.com
Q Su, S Ioannidis, C Chuaqui, L Almeida… - Journal of medicinal …, 2014 - ACS Publications
Structure based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole, as potent Jak2 inhibitors to modulate the Jak/STAT pathway, are described. …
Number of citations: 56 pubs.acs.org
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
D Luo, Y Zhang, S Yang, X Tian, Y Lv, Z Guo… - European Journal of …, 2021 - Elsevier
5-Fluorouracil (5-FU) and its prodrugs are the essential clinical drugs for colorectal cancer (CRC) treatment. However, the drug resistance of 5-FU has caused high mortality of CRC …
Number of citations: 9 www.sciencedirect.com
J Bucevičius - 2015 - Vilniaus universitetas
Number of citations: 0
J Bucevičius - 2015 - Vilniaus universitetas
Number of citations: 0

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